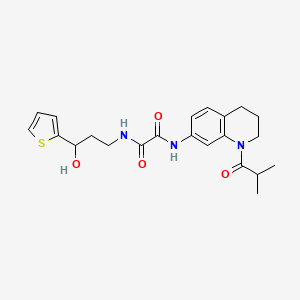
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Design
Research into chemical synthesis often explores compounds with complex structures, such as isoquinolines, for their potential applications in drug development and material science. For example, studies on the formation of tetracyclic isoquinoline derivatives through domino rearrangement sequences highlight the synthetic utility of such compounds in creating pharmacologically active molecules (Roydhouse & Walton, 2007).
Pharmacological Applications
Isoquinoline derivatives exhibit a wide range of biological activities, making them subjects of interest in pharmacology. Compounds like dinapsoline, an isoquinoline derivative, have been studied for their dopamine D1 agonist properties, suggesting potential applications in treating neurological disorders (Ghosh et al., 1996). Another study on quinolinyl acrylate derivatives showed efficacy against prostate cancer in both in vitro and in vivo models, illustrating the therapeutic potential of isoquinoline and quinoline derivatives in cancer treatment (Rodrigues et al., 2012).
Antimicrobial and Antifungal Properties
Research on the antimicrobial and antifungal activities of isoquinoline derivatives has identified compounds with significant inhibitory effects against various pathogens, indicating their potential as novel antimicrobial agents (Ahmed et al., 2006).
Material Science Applications
In the field of materials science, isoquinoline derivatives have been explored for their potential in creating advanced materials with unique properties, such as photoinitiators for UV-curable coatings. Studies on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties demonstrate the utility of isoquinoline derivatives in developing new materials with specific light-induced properties (Angiolini et al., 1997).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-14(2)22(29)25-11-3-5-15-7-8-16(13-17(15)25)24-21(28)20(27)23-10-9-18(26)19-6-4-12-30-19/h4,6-8,12-14,18,26H,3,5,9-11H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFECGFDBLVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

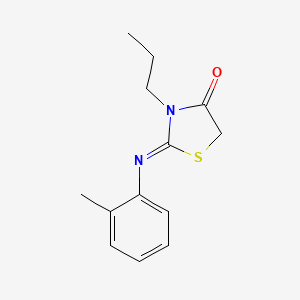
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)
![3,4,5-trimethoxy-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2658001.png)
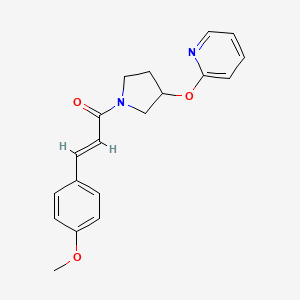
![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)
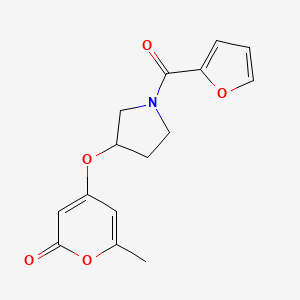
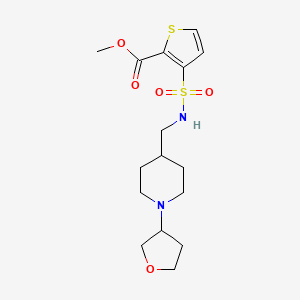
![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)
![4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2658010.png)
![Methyl 3-[{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2658011.png)
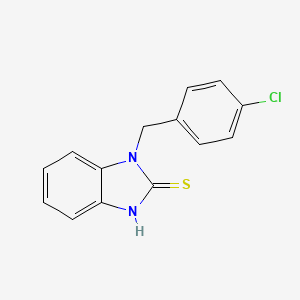
![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658013.png)
![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)
